Aspterric acid is a sesquiterpenoid natural product originally isolated from the fungus *Aspergillus terreus*. It functions as a potent, sub-micromolar inhibitor of dihydroxyacid dehydratase (DHAD), an essential enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants. This pathway is a validated target for herbicides, as it is essential for plant growth but not present in animals. Consequently, Aspterric acid is a critical tool for developing novel herbicides and for studying plant-specific metabolic pathways, particularly those related to pollen development and overall growth regulation.
Selecting a substitute for Aspterric acid based on a shared general mechanism, such as "BCAA pathway inhibition," is prone to failure. Aspterric acid targets dihydroxyacid dehydratase (DHAD), an enzyme for which no commercial herbicides currently exist, making it a unique tool for investigating this specific mode of action. In contrast, widely used commercial herbicides like chlorsulfuron target different enzymes within the same BCAA pathway, such as acetolactate synthase (ALS). This difference in molecular targets means that data generated with ALS inhibitors is not transferable to studies focused on DHAD inhibition. Furthermore, even structurally related natural products may not replicate its activity, as demonstrated by attempts at heterologous synthesis that yielded an inactive isomer, highlighting the strict structural requirements for DHAD inhibition.
Aspterric acid is a potent, sub-micromolar inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the plant-specific branched-chain amino acid (BCAA) pathway. This distinguishes it from common commercial herbicides that target other enzymes in the BCAA pathway, such as acetolactate synthase (ALS). The unique targeting of DHAD provides a novel mode of action for herbicide research, which is critical for overcoming weed resistance to existing chemical classes.
| Evidence Dimension | Enzyme Inhibition & Mode of Action |
| Target Compound Data | Sub-micromolar inhibitor of Dihydroxyacid Dehydratase (DHAD). |
| Comparator Or Baseline | Conventional herbicides (e.g., Chlorsulfuron) target Acetolactate Synthase (ALS), a different enzyme in the same pathway. |
| Quantified Difference | Targets a novel enzyme (DHAD) not targeted by any current commercial herbicide. |
| Conditions | In vitro enzyme assays and in vivo plant growth studies. |
For researchers developing herbicides with new modes of action to combat resistance, Aspterric acid provides a validated lead compound targeting an unexploited enzyme.
Aspterric acid demonstrates clear, dose-dependent herbicidal effects in whole-plant assays. In *Arabidopsis thaliana*, application at 50 µM in growth media results in significant growth inhibition. Furthermore, it effectively inhibits pollen development at a concentration of 38 µM, a key factor for controlling weed propagation. This contrasts with its lack of effect on auxin (indole-3-acetic acid) biosynthesis or transport, indicating a specific mechanism of action rather than general toxicity.
| Evidence Dimension | Phenotypic Effect (Plant Growth) |
| Target Compound Data | Significant growth inhibition of *A. thaliana* at 50 µM; inhibition of pollen development at 38 µM. |
| Comparator Or Baseline | No inhibition of indole-3-acetic acid (auxin) biosynthesis or transport. |
| Quantified Difference | Exhibits specific herbicidal and reproductive inhibition without disrupting a major, unrelated plant hormone pathway. |
| Conditions | In-vivo growth assays on *Arabidopsis thaliana*. |
This provides buyers with evidence that the compound's observed herbicidal effect is due to its specific mode of action, ensuring reproducible and targeted results in plant biology studies.
For practical laboratory use, Aspterric acid is supplied as a solid and is readily soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. This solubility profile facilitates the preparation of stock solutions and serial dilutions required for standardized bioassays, ensuring compatibility with typical automated screening and laboratory workflows. The compound is stored at -20°C to maintain stability for long-term use.
| Evidence Dimension | Solubility / Formulation |
| Target Compound Data | Soluble in DMSO and Methanol. |
| Comparator Or Baseline | Water (insoluble - implied by solvent choice). |
| Quantified Difference | Not applicable. |
| Conditions | Standard laboratory conditions. |
Procurement of Aspterric acid ensures straightforward integration into existing experimental protocols without the need for specialized or complex formulation development.
Given its sub-micromolar potency against the unexploited DHAD enzyme, Aspterric acid is the right choice as a reference compound in screening campaigns and structure-activity relationship (SAR) studies aimed at developing next-generation herbicides that are effective against weeds resistant to existing products.
Researchers investigating the specific role of the DHAD enzyme in plant metabolism, growth, and stress response should select Aspterric acid. Its targeted mechanism allows for the specific chemical knockout of DHAD activity, a function not achievable with broad-spectrum inhibitors or inhibitors of other enzymes like ALS.
As a demonstrated inhibitor of pollen development in *Arabidopsis thaliana* at micromolar concentrations, Aspterric acid is suitable for studies focused on plant reproductive biology and the development of chemical agents for controlling plant fertility or propagation.